molecular formula C11H15NO4S B1651813 4-(2-ethylsulfanylethyl)pyridine;oxalic acid CAS No. 134480-48-1

4-(2-ethylsulfanylethyl)pyridine;oxalic acid

Cat. No.: B1651813
CAS No.: 134480-48-1
M. Wt: 257.31 g/mol
InChI Key: XAHFBCKJNKLTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethylsulfanylethyl)pyridine;oxalic acid is a heterocyclic organic compound that features a pyridine ring substituted with an ethylthioethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethylsulfanylethyl)pyridine;oxalic acid typically involves the reaction of pyridine derivatives with ethylthioethyl groups under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethylsulfanylethyl)pyridine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

4-(2-ethylsulfanylethyl)pyridine;oxalic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism by which 4-(2-ethylsulfanylethyl)pyridine;oxalic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . The molecular pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: These include compounds like 4-(2-(2-(2-(2-(pyridine-4

Properties

CAS No.

134480-48-1

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

4-(2-ethylsulfanylethyl)pyridine;oxalic acid

InChI

InChI=1S/C9H13NS.C2H2O4/c1-2-11-8-5-9-3-6-10-7-4-9;3-1(4)2(5)6/h3-4,6-7H,2,5,8H2,1H3;(H,3,4)(H,5,6)

InChI Key

XAHFBCKJNKLTPR-UHFFFAOYSA-N

SMILES

CCSCCC1=CC=NC=C1.C(=O)(C(=O)O)O

Canonical SMILES

CCSCCC1=CC=NC=C1.C(=O)(C(=O)O)O

Key on ui other cas no.

134480-48-1

Origin of Product

United States

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